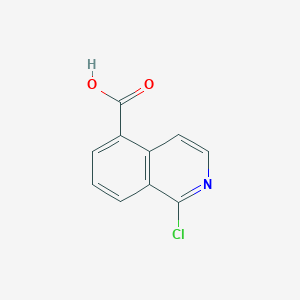

1-Chloroisoquinoline-5-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1-chloroisoquinoline-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-9-7-2-1-3-8(10(13)14)6(7)4-5-12-9/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBTGRZFORDXMSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2Cl)C(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90611280 | |

| Record name | 1-Chloroisoquinoline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223671-71-4 | |

| Record name | 1-Chloroisoquinoline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Chloroisoquinoline 5 Carboxylic Acid

Direct Synthesis Approaches

Direct synthesis strategies aim to construct the 1-chloroisoquinoline-5-carboxylic acid framework in a convergent manner. These methods often rely on the formation of a key intermediate, such as an isoquinolone, which is then further modified.

Strategies Involving Isoquinolone Intermediates

A common and effective strategy for the synthesis of 1-chloroisoquinolines involves the chlorination of the corresponding isoquinolin-1(2H)-one (also known as isocarbostyril). This transformation is typically achieved using a strong chlorinating agent, with phosphorus oxychloride (POCl₃) being the most widely employed reagent. The reaction proceeds by activation of the lactam oxygen by POCl₃, followed by nucleophilic attack of the chloride ion at the C1 position and subsequent elimination to afford the 1-chloro-substituted aromatic ring.

A general representation of the key chlorination step is shown below:

Reaction Scheme for the Chlorination of an Isoquinolone Intermediate

| Reactant | Reagent | Product |

|---|---|---|

| 1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid | POCl₃ | This compound |

This method is advantageous due to the relatively high yields and the commercial availability of phosphorus oxychloride. The reaction conditions typically involve heating the isoquinolone with an excess of POCl₃, often with the addition of a catalytic amount of a tertiary amine base to facilitate the reaction. researchgate.net

Palladium-Catalyzed Coupling Reactions for Isoquinoline (B145761) Scaffolds

Palladium-catalyzed cross-coupling reactions represent a powerful tool in the synthesis of complex heterocyclic systems, including isoquinolines. While a direct palladium-catalyzed synthesis of this compound has not been specifically detailed, related methodologies suggest its feasibility. For instance, palladium-catalyzed carbonylative cyclization reactions of appropriately substituted ortho-alkynylbenzaldehydes with amines can lead to the formation of the isoquinoline core.

Furthermore, palladium-catalyzed reactions are extensively used in the synthesis of isoquinoline-1-carboxamides from 1-iodoisoquinolines, carbon monoxide, and various amines. researchgate.net This highlights the utility of palladium catalysis in functionalizing the isoquinoline scaffold. A hypothetical palladium-catalyzed approach to this compound could involve the coupling of a suitably substituted benzene (B151609) derivative bearing a carboxylic acid or its precursor, with a component that would form the nitrogen-containing ring.

Copper(I)-Catalyzed Tandem Reactions for Isoquinoline Frameworks

Copper-catalyzed reactions have also emerged as a valuable method for the synthesis of isoquinoline frameworks. These reactions often proceed through tandem or cascade processes, allowing for the rapid construction of the heterocyclic ring system. While specific examples for the synthesis of this compound are not prevalent, general copper-catalyzed methods for the synthesis of aromatic carboxylic acids and isoquinolones are well-established.

For example, copper(I) iodide (CuI) in the presence of a suitable ligand can catalyze the carboxylation of aryl halides. A potential, though not yet documented, route could involve a copper-catalyzed cyclization of a precursor molecule designed to form the isoquinoline ring with the desired substitution pattern.

Functionalization and Derivatization Routes

Once this compound is obtained, the carboxylic acid functional group serves as a versatile handle for further derivatization, enabling the synthesis of a wide range of analogs with potentially diverse biological activities.

Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety of this compound can undergo a variety of standard organic transformations to introduce new functional groups.

The formation of an amide bond is one of the most common and important transformations of carboxylic acids, leading to the synthesis of amides, which are prevalent in pharmaceuticals and other biologically active molecules. The conversion of this compound to its corresponding amides can be achieved through several well-established coupling methods.

Activation with Coupling Reagents: A widely used approach involves the in-situ activation of the carboxylic acid with a coupling reagent, followed by the addition of an amine. Common coupling reagents include carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve efficiency. harvard.edunih.gov Another powerful class of coupling reagents are uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which are known for their high efficiency and rapid reaction times. The choice of solvent and base is crucial for the success of these reactions, with polar aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM) and non-nucleophilic bases such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) being commonly employed.

Conversion to Acyl Chloride: An alternative strategy involves the conversion of the carboxylic acid to the more reactive acyl chloride. This is typically accomplished by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 1-chloroisoquinoline-5-carbonyl chloride can then be reacted directly with a primary or secondary amine, usually in the presence of a base to neutralize the hydrogen chloride byproduct, to afford the desired amide. fishersci.co.ukmdpi.com

Below is a table summarizing common conditions for amide bond formation:

Common Reagents and Conditions for Amide Bond Formation

| Method | Activating/Coupling Reagent | Additive (optional) | Base | Solvent |

|---|---|---|---|---|

| Carbodiimide Coupling | EDC or DCC | HOBt or DMAP | DIPEA or TEA | DMF, DCM, or Acetonitrile |

| Uronium Salt Coupling | HATU | --- | DIPEA or TEA | DMF or Acetonitrile |

| Acyl Chloride Formation | SOCl₂ or Oxalyl chloride | --- | Pyridine or TEA | DCM or Toluene |

These methodologies provide a robust and versatile platform for the synthesis of a diverse library of 1-chloroisoquinoline-5-carboxamides for further investigation.

Esterification and Thioesterification Reactions

The carboxylic acid group of this compound is amenable to standard esterification and thioesterification reactions, converting it into esters and thioesters, respectively. These derivatives are often crucial intermediates in organic synthesis.

Esterification: The conversion of carboxylic acids to esters is a fundamental transformation. For aromatic carboxylic acids like this compound, this is typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid or hydrogen chloride. This process, known as Fischer esterification, is a reversible reaction. chemguide.co.uk To drive the reaction towards the product, an excess of the alcohol is often used, or water is removed as it is formed. nih.gov Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can facilitate esterification under milder, non-acidic conditions. orgsyn.org This method is particularly useful for a wide variety of acids and alcohols. orgsyn.org Another efficient protocol involves the use of phosphorus oxychloride (POCl3) to promote the esterification of aromatic carboxylic acids with alcohols, often resulting in quantitative yields at relatively low temperatures. derpharmachemica.com

Thioesterification: Thioesters are analogs of esters where a sulfur atom replaces the oxygen of the alkoxy group. They can be synthesized by the condensation of carboxylic acids and thiols using dehydrating agents. wikipedia.org Direct thioesterification can be catalyzed by strong Brønsted acids, such as trifluoromethanesulfonic acid, allowing free carboxylic acids to react directly with free thiols to produce thioesters in high yields. Additionally, methods utilizing sulfonyl fluoride (B91410) (SO2F2) have been developed for the thioesterification of various (hetero)aromatic and aliphatic carboxylic acids under mild conditions. researchgate.net Transition-metal-free approaches, for instance, using potassium acetate (B1210297) (KOAc) as an activator, have also proven effective for the conversion of esters to thioesters, showcasing broad substrate scope and functional group tolerance. rsc.org

| Reaction Type | Typical Reagents | General Conditions | Key Advantages |

|---|---|---|---|

| Fischer Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Heating, often with water removal | Uses simple, inexpensive reagents. chemguide.co.uk |

| DCC/DMAP Coupling | Alcohol, DCC, DMAP | Room temperature, aprotic solvent | Mild, non-acidic conditions. orgsyn.org |

| POCl₃-Mediated | Alcohol, POCl₃ | Low temperature to room temperature | High yields, good functional group tolerance. derpharmachemica.com |

| Brønsted Acid Catalyzed Thioesterification | Thiol, Trifluoromethanesulfonic acid | Direct reaction of free acid and thiol | High efficiency and directness. |

| SO₂F₂-Mediated Thioesterification | Thiol, SO₂F₂ | Mild conditions | Good yields for a range of substrates. researchgate.net |

Decarboxylative Functionalization Strategies

Decarboxylative functionalization has emerged as a powerful strategy in organic synthesis, utilizing readily available carboxylic acids as precursors to generate carbon-centered radicals or organometallic intermediates. researchgate.netumn.edu These reactions involve the cleavage of a C-C bond and the extrusion of carbon dioxide, followed by the formation of a new bond at the ipso-position. This approach is an advantageous alternative to traditional cross-coupling reactions that require pre-formed organometallic reagents. wpunj.edu

Photoredox catalysis, which uses visible light to initiate single-electron transfer processes, has enabled a variety of decarboxylative transformations under mild conditions. acs.org Decarboxylative cyanation, the conversion of a carboxylic acid to a nitrile, is a particularly useful application. chemrevlett.com This one-step conversion can be achieved by merging visible light-mediated photoredox catalysis with cyanobenziodoxolones (CBX) as the cyanide source. nih.govrsc.org The reaction typically employs an iridium-based photocatalyst and proceeds at room temperature, showing excellent tolerance for various functional groups. nih.govresearchgate.net This methodology has been successfully applied to a broad scope of α-amino and α-oxy acids and has been extended to the synthesis of valuable drug intermediates. nih.gov While many examples focus on aliphatic carboxylic acids, the principles can be extended to heteroaromatic systems. chemrevlett.com

| Component | Example | Function |

|---|---|---|

| Substrate | This compound | Radical precursor after decarboxylation |

| Photocatalyst | Iridium complexes (e.g., Ir(ppy)₃) | Absorbs visible light to initiate electron transfer. nih.gov |

| Cyanide Source | Cyanobenziodoxolones (CBX) | Provides the cyano group. rsc.org |

| Light Source | Blue LEDs | Provides the energy for photocatalyst excitation. acs.org |

Electrochemistry offers a sustainable and powerful alternative for driving decarboxylative reactions. researchgate.net Electrooxidative methods utilize an electric current to facilitate the oxidation of the carboxylate, leading to decarboxylation and the formation of a radical intermediate. This approach avoids the need for chemical oxidants, making it an environmentally benign strategy. researchgate.net Electrochemically mediated decarboxylation has been effectively used to construct both carbon-carbon and carbon-heteroatom bonds. researchgate.net While classic Kolbe electrolysis results in homocoupling of the generated radicals, modern electrochemistry allows for more controlled cross-coupling reactions. These transformations are often compatible with various functional groups. researchgate.net

Halogen Substitution Reactions

The chlorine atom at the C1 position of the 1-chloroisoquinoline (B32320) core is susceptible to nucleophilic substitution, a common reaction pathway for haloarenes, particularly those activated by electron-withdrawing features within the ring system. This allows for the introduction of a wide range of functional groups. For instance, the chlorine can be displaced by nucleophiles such as amines, alcohols, and thiols. In some cases, halogen substitution can occur where one halogen replaces another. For example, studies have shown that under aqueous bromination conditions, chlorine atoms on aromatic substrates can be substituted by bromine, although this is less pronounced than the reverse reaction due to the higher electronegativity of chlorine. nih.gov Such transformations are crucial for diversifying the molecular scaffold for various applications.

Catalyst-Controlled Functionalization Methods

Modern synthetic chemistry increasingly relies on catalyst control to achieve high selectivity and efficiency in functionalization reactions. For carboxylic acids, catalyst systems have been developed to direct reactions that might otherwise be unselective or require harsh conditions.

Metallaphotoredox catalysis, which combines photoredox catalysis with transition metal catalysis, has become a valuable tool for the functionalization of carboxylic acids. nih.govprinceton.edu This dual catalytic approach can enable a variety of transformations, including alkylation, arylation, and amination, by leveraging the distinct reactivity of each catalytic cycle. princeton.edu For example, a combination of an iron co-catalyst and a nickel catalyst has been developed for the decarboxylative cross-coupling of carboxylic acids with aryl iodides. nih.govchemrxiv.org In this system, the iron complex is responsible for the light-induced activation of the carboxylic acid, while the nickel catalyst facilitates the cross-coupling with the aryl halide. nih.gov

Furthermore, ruthenium-catalyzed C-H arylation directed by a carboxylic acid group has been demonstrated, allowing for the ortho-functionalization of benzoic acid derivatives with aryl halides. acs.orgnih.gov This method overcomes some limitations of palladium-catalyzed systems and can be applied to heteroaromatic carboxylic acids. acs.org Additionally, selective electrooxidation of carboxylic acids can be achieved in the presence of oxidatively sensitive catalysts by leveraging the formation of self-adsorbed monolayers of the carboxylate substrate at the anode. nih.gov This strategy allows reactions to be performed at lower potentials and enables the use of inexpensive iron complexes to catalyze selective radical additions to olefins. nih.gov

Chemical Reactivity and Transformational Pathways

Electrophilic and Nucleophilic Reactions of the Isoquinoline (B145761) Core

The isoquinoline nucleus of 1-Chloroisoquinoline-5-carboxylic acid is generally deactivated towards electrophilic aromatic substitution (SEAr) due to the electron-withdrawing effect of the nitrogen atom. shahucollegelatur.org.in However, the benzene (B151609) ring portion of the isoquinoline is more susceptible to electrophilic attack than the pyridine ring. The presence of the carboxylic acid group at the C5 position, being an electron-withdrawing group, will further deactivate the benzene ring towards electrophilic attack and direct incoming electrophiles to the C6 and C8 positions.

Conversely, the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr), particularly at the C1 position. The chlorine atom at this position is a good leaving group, and its departure is facilitated by the ability of the nitrogen atom to stabilize the negative charge in the transition state. shahucollegelatur.org.in This makes the C1 position highly susceptible to attack by various nucleophiles.

Table 1: Representative Nucleophilic Substitution Reactions at the C1 Position of the Isoquinoline Core

| Nucleophile | Reagent Example | Product Type | Reference |

|---|---|---|---|

| Methoxide | Sodium Methoxide | 1-Methoxyisoquinoline derivative | shahucollegelatur.org.in |

| Amines | Alkyl or Aryl Amines | 1-Amino-isoquinoline derivative | chemicalbook.com |

This table presents expected reactivity based on the known behavior of 1-chloroisoquinolines.

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group at the C5 position exhibits typical reactivity for this functional group, allowing for a variety of transformations to produce carboxylic acid derivatives. msu.edu These reactions are fundamental in modifying the compound's structure and properties.

Key reactions involving the carboxylic acid moiety include:

Esterification: In the presence of an alcohol and an acid catalyst, this compound can be converted to its corresponding ester. This reaction is reversible. msu.edu

Amide Formation: Reaction with amines, often in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), yields the corresponding amide. This is a common strategy in the synthesis of biologically active molecules. jackwestin.comlibretexts.org

Acyl Halide Formation: Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride can convert the carboxylic acid into a more reactive acyl chloride. msu.edulibretexts.org This acyl chloride can then be readily converted into other carboxylic acid derivatives like esters and amides. msu.edu

Table 2: Common Transformations of the Carboxylic Acid Group

| Reaction | Reagents | Product |

|---|---|---|

| Fischer Esterification | Alcohol (e.g., Methanol), Strong Acid (e.g., H₂SO₄) | Methyl 1-chloroisoquinoline-5-carboxylate |

| Amide Coupling | Amine (e.g., Ammonia), DCC | 1-Chloroisoquinoline-5-carboxamide |

This table outlines plausible reactions based on general carboxylic acid chemistry.

Redox Chemistry: Oxidation and Reduction Pathways

The redox chemistry of this compound is influenced by both the isoquinoline ring and the carboxylic acid group.

Oxidation: The isoquinoline ring is relatively resistant to oxidation. However, under strong oxidizing conditions, the benzene ring can be cleaved. The outcome of oxidation can be influenced by the substituents present. For example, in 5-aminoisoquinoline, oxidation affects the benzene ring, while in 5-nitroisoquinoline, the pyridine ring is oxidized. shahucollegelatur.org.in

Reduction: The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). jackwestin.com It is important to note that LiAlH₄ can also potentially reduce the isoquinoline ring system. The aldehyde intermediate in this reduction is typically difficult to isolate as it is more reactive than the starting carboxylic acid. libretexts.org Catalytic hydrogenation may lead to the reduction of the pyridine ring of the isoquinoline nucleus.

Metal-Ligand Interactions and Coordination Chemistry

The nitrogen atom of the isoquinoline ring and the oxygen atoms of the carboxylate group in this compound can act as potential coordination sites for metal ions. The ability of isoquinoline-5-carboxylic acid to form coordination polymers with metal ions like Cu(II) has been demonstrated. polimi.it In these structures, the carboxylate group and the isoquinoline nitrogen can both participate in binding to the metal center.

The formation of metal complexes can be influenced by the solvent system and reaction conditions. For instance, with Co(II), molecular complexes where the isoquinoline ligand coordinates through the nitrogen atom have been observed, with the carboxylate group involved in second-sphere coordination through hydrogen bonding. polimi.it The chlorine atom at the C1 position could potentially influence the electronic properties of the ligand and, consequently, the stability and structure of the resulting metal complexes.

Synthesis and Investigation of Derivatives and Analogues

Structural Modifications of the Isoquinoline (B145761) Ring System

Modifications to the core isoquinoline ring of 1-chloroisoquinoline-5-carboxylic acid can be approached in several ways, including altering the positions of the existing substituents or changing the nature of the halogen substituent itself. These modifications can significantly influence the electronic and steric properties of the molecule.

The synthesis of positional isomers of this compound, where the chlorine and carboxylic acid groups are located at different positions on the isoquinoline ring, allows for a systematic exploration of how substituent placement affects the molecule's characteristics. While direct synthetic routes for all possible isomers of this compound are not extensively detailed in readily available literature, the synthesis of analogous positional isomers of chloroquinolinecarboxylic acids provides a strategic blueprint. For instance, a two-stage method for the synthesis of isomeric esters of 2-chloroquinoline-5-, 6-, and 7-carboxylic acids has been developed, involving the successive oxidation and chlorination of the corresponding methyl quinolinecarboxylates. nuph.edu.uanuph.edu.ua This approach suggests that similar strategies could be employed for the synthesis of chloroisoquinolinecarboxylic acid isomers, starting from the appropriate isoquinolinecarboxylic acid precursors.

The general synthetic approach to such isomers would likely involve the synthesis of the individual isoquinolinecarboxylic acid regioisomers, followed by a chlorination step. The specific conditions for chlorination would need to be carefully selected to achieve regioselectivity and avoid unwanted side reactions. The resulting positional isomers would be valuable for comparative studies, particularly in the context of SAR, to determine the optimal positioning of the electron-withdrawing chlorine atom and the hydrogen-bonding carboxylic acid group for a desired activity.

The chlorine atom at the 1-position of the isoquinoline ring is a key functional group that can be readily modified through various chemical transformations, particularly cross-coupling reactions. 1-Chloroisoquinoline (B32320) itself has been utilized in palladium-catalyzed cross-coupling reactions with heteroaryl boronic acids and esters. sigmaaldrich.com This suggests that this compound could undergo similar transformations, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the 1-position.

Furthermore, manganese-catalyzed cross-coupling reactions with aryl- and alkylmagnesium halides have been reported for 1-chloroisoquinoline, providing another avenue for C-C bond formation. sigmaaldrich.com The chlorine substituent can also be replaced by other nucleophiles, although this is more challenging on an electron-deficient aromatic ring unless activated by other substituents. nih.gov The ability to replace or modify the chlorine atom opens up a vast chemical space for the synthesis of novel analogues with potentially different electronic and steric profiles.

Functional Group Derivatization at the Carboxylic Acid Position

The carboxylic acid group at the 5-position of 1-chloroisoquinoline is a versatile handle for a wide array of chemical modifications. nih.govresearchgate.net Derivatization of this group can alter the molecule's polarity, solubility, and ability to participate in hydrogen bonding, which can in turn influence its biological activity and pharmacokinetic properties. Common derivatization strategies for carboxylic acids include esterification, amidation, and conversion to other functional groups. nih.govresearchgate.net

Esterification: The conversion of the carboxylic acid to an ester can be achieved through reaction with an alcohol under acidic conditions or by using a coupling agent. A variety of alcohols can be used to generate a library of esters with different alkyl or aryl groups. colostate.edu

Amidation: The formation of amides is another common derivatization, accomplished by reacting the carboxylic acid with an amine in the presence of a coupling agent. This allows for the introduction of a wide range of substituents, depending on the choice of amine. nih.gov

The following table provides an overview of common derivatization reactions for carboxylic acids that are applicable to this compound:

| Reagent/Condition | Derivative Formed |

| Alcohol (ROH), Acid Catalyst | Ester (COOR) |

| Amine (RNH2), Coupling Agent | Amide (CONHR) |

| Thionyl Chloride (SOCl2) | Acyl Chloride (COCl) |

| Sodium Azide (NaN3) | Acyl Azide (CON3) |

These derivatization reactions are fundamental in medicinal chemistry for optimizing the properties of a lead compound.

Biisoquinoline and Condensed Heterocycle Formation

The 1-chloroisoquinoline moiety can serve as a building block for the synthesis of more complex heterocyclic structures, such as biisoquinolines and condensed ring systems.

Biisoquinoline Formation: 1,1'-Biisoquinolines are a class of bidentate ligands that have garnered interest in coordination chemistry. mdpi.com The synthesis of these compounds can be achieved through the coupling of 1-haloisoquinolines. mdpi.com For instance, the Ullmann reaction, or modern variations thereof, can be used to couple two molecules of a 1-haloisoquinoline to form the corresponding 1,1'-biisoquinoline. An interesting modern approach utilizes Au-Pd nanochain networks for the homocoupling of 1-chloroisoquinoline. mdpi.com It is conceivable that this compound could undergo similar coupling reactions to produce novel biisoquinoline dicarboxylic acids.

Condensed Heterocycle Formation: The reactive sites on the this compound scaffold can be exploited to construct fused heterocyclic systems. For example, the nitrogen atom of the isoquinoline ring and the substituents at various positions can participate in cyclization reactions. While specific examples starting from this compound are not prevalent in the literature, the general reactivity of isoquinolines suggests possibilities for the formation of fused systems like imidazo[2,1-a]isoquinolines or other polycyclic aromatic structures. dntb.gov.ua The synthesis of such condensed heterocycles would significantly expand the structural diversity of compounds derived from this compound.

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are essential for understanding how chemical structure correlates with biological activity. kcl.ac.uk For derivatives of this compound, SAR studies would involve systematically modifying different parts of the molecule and evaluating the impact on a specific biological target.

Key areas for modification in SAR studies of this compound derivatives would include:

The Isoquinoline Core: Altering the position of the chlorine and carboxylic acid groups to understand the importance of their spatial arrangement.

The 1-Position: Replacing the chlorine atom with other halogens or with various aryl and alkyl groups to probe steric and electronic requirements.

The 5-Position: Derivatizing the carboxylic acid to an ester, amide, or other functional group to investigate the role of this group in target binding.

For example, in a hypothetical SAR study targeting a specific enzyme, a library of derivatives could be synthesized and tested. The results could reveal that a bulky, hydrophobic group at the 1-position enhances activity, while a hydrogen bond donor at the 5-position is crucial for binding. This information would then guide the design of more potent and selective compounds. The principles of SAR have been successfully applied to other quinoline (B57606) and isoquinoline-based compounds to identify key structural features for biological activity. researchgate.netnih.govresearchgate.net

The following table illustrates a hypothetical SAR study on a series of 1-substituted-isoquinoline-5-carboxylic acid derivatives:

| Compound | R1 Substituent | R5 Substituent | Biological Activity (IC50, µM) |

| 1 | Cl | COOH | 10 |

| 2 | F | COOH | 15 |

| 3 | Br | COOH | 8 |

| 4 | Phenyl | COOH | 5 |

| 5 | Cl | COOCH3 | 25 |

| 6 | Cl | CONH2 | 12 |

This hypothetical data suggests that a bromine at the 1-position and a free carboxylic acid at the 5-position are favorable for activity.

Advanced Spectroscopic and Computational Analysis

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure and chemical properties of 1-Chloroisoquinoline-5-carboxylic acid. These computational methods provide a microscopic view of the molecule's behavior.

Density Functional Theory (DFT) for Molecular Geometry and Vibrational Analysis

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. Calculations, typically using the B3LYP/6-31+G(d,p) basis set, can determine the optimized molecular geometry of this compound. These studies reveal the key bond lengths, bond angles, and dihedral angles that define its three-dimensional structure. For the parent compound, 1-Chloroisoquinoline (B32320), DFT calculations have provided optimized geometrical parameters that align well with experimental data. researchgate.net

Vibrational analysis based on DFT calculations is crucial for interpreting experimental infrared (IR) and Raman spectra. The carboxylic acid group introduces characteristic vibrational modes. libretexts.orgspectroscopyonline.com The O-H stretching absorption is typically very broad and strong, appearing in the 2500–3300 cm⁻¹ region due to hydrogen bonding. libretexts.org The carbonyl (C=O) stretching frequency is found near 1710 cm⁻¹ when the molecule forms dimers. libretexts.orgspectroscopyonline.com Other significant vibrations include the C-Cl stretching and various C-C and C-H vibrations within the isoquinoline (B145761) ring system. researchgate.netiosrjournals.org A comparison of theoretical and experimental vibrational frequencies allows for a detailed assignment of the molecule's spectral features. researchgate.net

Table 1: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Carboxylic Acid | O-H Stretch (H-bonded) | 2500 - 3300 (Broad) |

| Carboxylic Acid | C=O Stretch (Dimer) | ~1710 |

| Carboxylic Acid | C-O Stretch | 1210 - 1320 |

| Carboxylic Acid | O-H Bend (Out-of-plane) | ~900 (Broad) |

| Isoquinoline Ring | C-H Stretch | >3000 |

| Isoquinoline Ring | C=C/C=N Stretch | 1400 - 1600 |

| Chloro Group | C-Cl Stretch | <800 |

Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and kinetic stability. irjweb.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.netirjweb.commdpi.com

For the related compound 1-Chloroisoquinoline, the HOMO-LUMO energy gap has been calculated, indicating significant stability. researchgate.net From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated. These parameters provide quantitative measures of the molecule's reactive tendencies. researchgate.net

Table 2: Chemical Reactivity Descriptors

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I = -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A = -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measure of an atom's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = μ² / (2η) (where μ = -χ) | Measure of a molecule's ability to act as an electrophile. |

Analysis of these descriptors helps predict how this compound will interact with other molecules, identifying it as either an electrophile or a nucleophile in potential reactions. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled Lewis-type orbitals (donors) and empty non-Lewis-type orbitals (acceptors). mdpi.com This delocalization is a stabilizing factor, and the magnitude of its energy, E(2), quantifies the strength of the intramolecular charge transfer (ICT) interaction. irjweb.commdpi.com

Molecular Modeling and Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is widely used in drug discovery to screen for potential drug candidates. nih.gov Isoquinoline derivatives have been investigated as potential anticancer agents, making cancer-related proteins relevant targets for docking studies. nih.govphyschemres.org

A hypothetical docking study of this compound could be performed against a target such as Leucine Aminopeptidase (LAP), an enzyme implicated in cancer progression. nih.gov In such a study, the compound would be placed into the active site of the protein to identify the most stable binding conformation, which is quantified by a binding affinity score (measured in kcal/mol). A lower binding energy indicates a more stable and favorable interaction. The analysis would also reveal specific intermolecular interactions, such as hydrogen bonds and π-π stacking, between the ligand and the amino acid residues of the protein's active site. nih.govmdpi.com

Prediction and Analysis of ADMET Properties

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug development to assess the pharmacokinetic profile of a compound. phytojournal.com Web-based tools like SwissADME can be used to predict these properties for this compound. nih.gov

Key predicted properties include:

Pharmacokinetics: Predictions on gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability are crucial. High GI absorption is desirable for orally administered drugs. cabidigitallibrary.org

Drug-likeness: This is assessed using rules like Lipinski's Rule of Five, which evaluates molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. Compounds that adhere to these rules are more likely to be orally bioavailable. nih.govcabidigitallibrary.org

Medicinal Chemistry Friendliness: This evaluates the chemical structure for any undesirable fragments that might lead to toxicity or metabolic instability.

Cytochrome P450 (CYP) Inhibition: The prediction of whether the compound inhibits major CYP enzymes (e.g., CYP1A2, CYP2C9, CYP3A4) is important for assessing potential drug-drug interactions. phytojournal.com

Table 3: Predicted ADMET Profile of this compound

| Property Category | Parameter | Predicted Value/Status | Significance |

| Physicochemical | Molecular Weight | 207.61 g/mol | Meets Lipinski's rule (<500) |

| LogP (Lipophilicity) | Predicted to be < 5 | Meets Lipinski's rule | |

| Hydrogen Bond Donors | 1 | Meets Lipinski's rule (<5) | |

| Hydrogen Bond Acceptors | 3 | Meets Lipinski's rule (<10) | |

| Absorption | GI Absorption | High (Predicted) | Good candidate for oral administration |

| Distribution | BBB Permeant | No (Predicted) | May not cross the blood-brain barrier |

| Metabolism | CYP Inhibitor | Predicted inhibitor of some isoforms | Potential for drug-drug interactions |

| Drug-Likeness | Lipinski's Rule | No violations | Good oral bioavailability expected |

Based on a thorough review of available scientific literature, there is currently insufficient published research to provide detailed information on the specific biological and medicinal chemistry activities of the compound This compound for the topics requested.

The provided search results contain valuable information on related compounds, such as isomers (e.g., 5-Chloroisoquinoline-1-carboxylic acid) and other quinoline (B57606) and isoquinoline derivatives, which demonstrate a wide range of biological activities including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. However, per the strict instructions to focus solely on this compound, this information cannot be used to describe the subject compound, as its specific biological profile may differ significantly.

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings for each specified subsection while adhering to the explicit constraints of the prompt. The compound is available commercially for research purposes, suggesting it may be used in discovery chemistry, but detailed studies on its biological effects are not present in the accessible literature.

Biological and Medicinal Chemistry Research

Mechanisms of Action

Currently, there is a significant lack of published scientific literature detailing the specific mechanisms of action for 1-chloroisoquinoline-5-carboxylic acid. While its structural relative, 5-chloroisoquinoline-1-carboxylic acid, has been identified as an inhibitor of the NS5A replication complex, a key protein in the hepatitis C virus, this activity cannot be directly extrapolated to this compound due to the different arrangement of substituents on the isoquinoline (B145761) core. The change in the positions of the chloro and carboxylic acid groups can significantly alter the molecule's electronic distribution, steric profile, and its ability to interact with biological targets. Without dedicated enzymatic or cellular assays, the precise molecular targets and pathways modulated by this compound remain unknown.

Structure-Activity Relationship (SAR) in Biological Contexts

Due to the absence of biological activity data for this compound, no formal structure-activity relationship (SAR) studies have been published. SAR studies are fundamental in medicinal chemistry to understand how different chemical moieties on a core scaffold contribute to biological activity. For the broader class of isoquinoline-containing compounds, SAR studies have been crucial in the development of potent inhibitors for various targets, including kinases and poly (ADP-ribose) polymerase (PARP). These studies typically explore the impact of substituents at various positions of the isoquinoline ring on target affinity and selectivity. However, without initial biological data for this compound, it is not possible to delineate the contributions of the 1-chloro and 5-carboxylic acid functionalities to any potential biological effect.

Drug Discovery and Development Perspectives

While specific drug discovery programs centered on this compound are not evident in the literature, its chemical structure suggests its potential utility as a building block in medicinal chemistry. The presence of a carboxylic acid provides a handle for amide bond formation, allowing for the facile introduction of diverse chemical functionalities. The chlorine atom at the 1-position can also be a site for nucleophilic substitution reactions, enabling the synthesis of a library of analogues for screening.

The process of hit-to-lead optimization involves refining the structure of an initial "hit" compound to improve its potency, selectivity, and pharmacokinetic properties. In a hypothetical scenario where this compound was identified as a hit in a high-throughput screen, several optimization strategies could be envisioned. These strategies are standard practices in medicinal chemistry for optimizing lead compounds.

Table 1: Potential Hit-to-Lead Optimization Strategies for a Hypothetical this compound Hit

| Strategy | Rationale | Potential Modifications |

| Amide Library Synthesis | To explore the chemical space around the carboxylic acid and identify key interactions with a target. | Couple the carboxylic acid with a diverse range of amines to introduce different sizes, shapes, and electronic properties. |

| Modification of the Chloro Position | To modulate potency, selectivity, and metabolic stability. | Replace the chlorine with other halogens (F, Br, I) or with small alkyl or alkoxy groups. |

| Scaffold Hopping | To identify alternative core structures with improved properties. | Replace the isoquinoline core with other bicyclic heteroaromatic systems like quinoline (B57606), quinoxaline, or phthalazine. |

| Bioisosteric Replacement | To improve physicochemical properties or metabolic stability. | Replace the carboxylic acid with known bioisosteres such as tetrazole, hydroxamic acid, or acylsulfonamide. |

This table represents theoretical optimization strategies and is not based on published data for this compound.

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the basis for a number of approved drugs and clinical candidates. Notably, the isoquinoline framework is found in several PARP inhibitors, which are a class of drugs used in cancer therapy. The general structure of many PARP inhibitors includes an aromatic core that mimics the nicotinamide portion of the NAD+ cofactor, which binds to the active site of the enzyme.

While there is no direct evidence of this compound being used in the design of PARP inhibitors, its structure could theoretically serve as a starting point for the synthesis of novel bioactive scaffolds targeting this or other enzyme families. The carboxylic acid could be used to attach moieties that interact with specific regions of a target's binding site, while the chloro-substituted isoquinoline core could occupy the nicotinamide-binding pocket.

Applications in Organic Synthesis and Materials Science

Utilization as Pharmaceutical Intermediates

The isoquinoline (B145761) scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. nih.gov The presence of both a chloro group and a carboxylic acid moiety on this scaffold makes 1-Chloroisoquinoline-5-carboxylic acid a particularly useful intermediate in drug discovery and development. zlchemi.comnih.gov

The chlorine atom at the C1 position is a versatile handle for introducing molecular diversity through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the attachment of a wide range of aryl, heteroaryl, or alkyl groups. sigmaaldrich.com The carboxylic acid group provides a site for amide bond formation, esterification, or conversion to other functional groups, enabling the linkage of the isoquinoline core to other pharmacophores or modifying the compound's physicochemical properties, such as solubility and bioavailability.

This dual functionality allows for the systematic construction of libraries of complex molecules for screening purposes. For instance, derivatives of 1-chloroisoquinoline (B32320) have been utilized in the preparation of aminoisoquinolinylurea compounds that exhibit antiproliferative activity against cancer cell lines. chemicalbook.com Similarly, various quinoline (B57606) and isoquinoline carboxylic acid derivatives have been synthesized and investigated for a wide range of biological activities, including roles as enzyme inhibitors and anticancer agents. mdpi.comnih.govnih.gov The strategic placement of the chloro and carboxyl groups on the isoquinoline framework provides a robust platform for developing new therapeutic agents.

Table 1: Synthetic Utility of Functional Groups in this compound

| Functional Group | Position | Common Reactions | Application in Pharmaceutical Synthesis |

|---|---|---|---|

| Chlorine | C1 | Nucleophilic Aromatic Substitution, Suzuki Coupling, Buchwald-Hartwig Amination, Sonogashira Coupling | Introduction of diverse substituents (aryl, alkyl, amino groups) to build complex molecular architectures. |

| Carboxylic Acid | C5 | Amide Coupling, Esterification, Reduction to Alcohol, Curtius/Schmidt Rearrangement | Modifying solubility, linking to other molecular fragments, and serving as a key interaction point with biological targets. |

Role in Catalysis and Ligand Design

The structural features of this compound make it a promising candidate for the development of specialized ligands for metal-catalyzed reactions. The isoquinoline ring system, particularly the nitrogen atom, can effectively coordinate to transition metals. The carboxylic acid group can also participate in metal coordination, potentially forming a stable bidentate N,O-chelate with a metal center.

This chelation can create a rigid and well-defined coordination sphere around the metal, which is a critical factor in designing effective catalysts. The reactivity of the C1-chloro position allows the isoquinoline unit to be incorporated into larger, more complex ligand frameworks. For example, Ullmann-type homocoupling of 1-chloroisoquinoline derivatives can produce 1,1'-biisoquinolines. sigmaaldrich.com This class of compounds is known to act as effective bidentate nitrogen donor ligands, analogous to the well-studied 2,2'-bipyridine (B1663995) and 1,10-phenanthroline (B135089) families. mdpi.com

The development of chiral ligands is fundamental to the field of asymmetric catalysis, which aims to produce enantiomerically pure compounds. mdpi.comresearchgate.netrsc.org Isoquinoline-based structures are recognized as privileged scaffolds for this purpose. nih.gov Specifically, 1,1'-biisoquinolines are of significant interest because they exhibit atropisomerism—a type of chirality arising from hindered rotation around a single bond. mdpi.com This property allows for the synthesis of stable, enantiopure ligands without traditional stereogenic centers.

This compound can serve as a key precursor for such ligands. The synthesis of substituted 1,1'-biisoquinolines can be achieved through the coupling of two units of a 1-chloroisoquinoline derivative. The carboxylic acid group at the C5 position can be used to tune the steric and electronic properties of the resulting ligand or to introduce additional coordinating groups. By modifying the carboxylic acid, the ligand's properties can be optimized to achieve high levels of enantioselectivity in a variety of asymmetric transformations, such as hydrogenations, cycloadditions, or C-C bond-forming reactions. researchgate.netnih.gov

Contributions to Novel Material Development

The rigid, planar, and aromatic nature of the isoquinoline core makes it an attractive component for the construction of advanced materials. nih.gov Functionalized heterocyclic compounds are integral to the design of organic light-emitting diodes (OLEDs), chemical sensors, and other functional materials. The combination of the electron-withdrawing chlorine atom and the versatile carboxylic acid group in this compound provides a platform for synthesizing tailored molecules for materials science applications.

While direct reports on the use of this compound in liquid crystals are not prevalent, its molecular structure contains features common to mesogenic (liquid crystal-forming) molecules. Calamitic, or rod-shaped, molecules often consist of a rigid aromatic core with flexible alkyl chains attached. mdpi.com

The isoquinoline ring provides the necessary rigid core. The carboxylic acid at the C5 position is an ideal point for esterification to attach long alkyl or alkoxy chains, a common strategy in the synthesis of liquid crystals. Furthermore, the lateral chlorine atom at the C1 position could influence the molecule's packing and mesophase behavior by introducing a dipole moment perpendicular to the main molecular axis. This type of lateral substitution is a known method for modifying the melting point and transition temperatures of liquid-crystalline phases. mdpi.com

The ability of this compound to act as a ligand for metal ions opens avenues for the creation of novel organometallic complexes. archive.org The nitrogen atom of the isoquinoline ring and the oxygen atoms of the deprotonated carboxylic acid group can form a stable N,O-bidentate chelate with a variety of transition metals (e.g., palladium, platinum, copper, zinc). researchgate.netnih.gov

These complexes can be designed for specific purposes. For example, incorporating heavy metals like platinum or iridium could lead to phosphorescent materials for OLED applications. The synthesis of chiral organometallic complexes is also an area of active research, with potential applications in asymmetric catalysis and materials with unique chiroptical properties. researchgate.net The synthetic accessibility of derivatives from this compound allows for the fine-tuning of the electronic and steric properties of the resulting organometallic complexes to achieve desired functionalities.

Conclusion and Future Research Directions

Summary of Key Findings and Research Gaps

Emerging Synthetic Strategies

Recent advancements in synthetic organic chemistry offer exciting new possibilities for the synthesis of 1-Chloroisoquinoline-5-carboxylic acid and its derivatives. Traditional methods for constructing the isoquinoline (B145761) core, such as the Bischler–Napieralski and Pictet–Spengler reactions, remain foundational. researchgate.netresearchgate.net However, modern transition-metal-catalyzed methods, particularly those involving C-H activation and annulation, are becoming increasingly powerful for creating substituted isoquinolines with high efficiency and atom economy. researchgate.netnih.govnih.gov

Strategies such as Rh(III)-catalyzed annulation of benzamides with alkynes or Ru(II)-catalyzed C-H functionalization could provide novel and more direct routes to the core structure. researchgate.netnih.gov Additionally, photoredox catalysis is emerging as a mild and effective tool for forging C-C and C-heteroatom bonds, which could be applied to the late-stage functionalization of the isoquinoline scaffold. researchgate.net These innovative methods could streamline the synthesis of this compound and facilitate the rapid generation of diverse analogue libraries for screening purposes.

Future Avenues in Medicinal Chemistry and Biological Applications

The isoquinoline framework is a "privileged scaffold" in medicinal chemistry, present in numerous approved drugs and clinical candidates with activities spanning anticancer, antimicrobial, and anti-inflammatory applications. researchgate.netnih.govamerigoscientific.com this compound serves as an ideal starting point for creating novel therapeutics.

Future research could focus on several key areas:

Kinase Inhibitors: The isoquinoline core is found in many kinase inhibitors. The C1 position can be functionalized via Suzuki or Buchwald-Hartwig coupling to introduce aryl or heteroaryl moieties that can interact with the hinge region of a kinase active site, while the C5-carboxylic acid can be converted into amides to target the solvent-exposed region.

Antimicrobial Agents: The compound can be used to synthesize novel analogues of naturally occurring isoquinoline alkaloids like berberine, which possess antimicrobial properties. amerigoscientific.com The dual functionality allows for systematic modification to optimize potency and reduce toxicity.

DNA Intercalators and Topoisomerase Inhibitors: The planar aromatic system of the isoquinoline ring is suitable for intercalation into DNA. The C1 and C5 substituents can be elaborated into side chains that interact with DNA grooves or stabilize the drug-DNA-enzyme complex, leading to potential anticancer agents.

Potential for Advanced Materials and Catalytic Innovations

The unique electronic and structural features of the isoquinoline ring also make its derivatives attractive for applications beyond medicine.

Organic Electronics: Isoquinoline-based compounds have been investigated for use in Organic Light-Emitting Diodes (OLEDs) and other optoelectronic devices due to their high photoluminescence quantum yields. amerigoscientific.comnumberanalytics.com this compound could be a precursor for new emitter or charge-transport materials, where the C1 and C5 positions are functionalized to tune the electronic properties (e.g., HOMO/LUMO levels) and solid-state packing.

Sensors and Polymers: The nitrogen atom in the isoquinoline ring can act as a binding site for metal ions or protons, making it a candidate for chemosensors. The carboxylic acid group allows for polymerization or grafting onto surfaces, enabling the creation of functional polymers and coatings with tailored optical or conductive properties. amerigoscientific.comchemimpex.com

Ligand Development for Catalysis: Bidentate ligands are crucial in asymmetric catalysis. The 1-chloro and 5-carboxylic acid groups can be transformed into different coordinating groups (e.g., phosphines, amines, or other heterocycles). This would allow for the synthesis of novel chiral isoquinoline-based ligands for a variety of transition-metal-catalyzed reactions. nih.gov

Q & A

Q. How can researchers ensure compliance with ethical guidelines when using this compound in animal studies?

- Methodological Answer : Follow ARRIVE 2.0 guidelines for experimental design, including randomization, blinding, and power analysis to minimize animal use. Obtain approval from institutional animal care committees (IACUC) and document protocols in preregistrations (e.g., OSF). Report adverse events transparently in publications .

Q. What systematic review strategies identify knowledge gaps in the applications of this compound?

- Methodological Answer : Conduct a PRISMA-compliant literature search across PubMed, SciFinder, and Web of Science using MeSH terms like “isoquinoline derivatives” and “carboxylic acids.” Screen titles/abstracts with Rayyan QCRI, and extract data into a matrix highlighting synthesis methods, biological targets, and unreported toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.